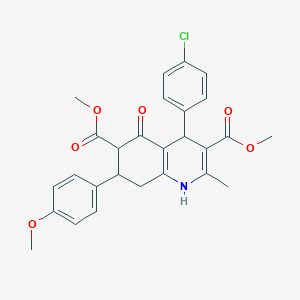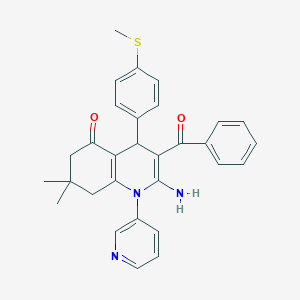![molecular formula C16H13Cl2NO4 B283926 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOB and is widely used in the synthesis of various other chemicals.
Mécanisme D'action
The mechanism of action of DMOB is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, DMOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, DMOB can cause cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DMOB has been shown to have various biochemical and physiological effects on the body. In cancer cells, DMOB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In plants, DMOB has been shown to inhibit the growth of certain plant species by inhibiting the activity of enzymes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMOB in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the function of these molecules. However, one limitation of using DMOB is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research involving DMOB. One area of research is the development of new cancer drugs based on the structure of DMOB. Another area of research is the development of new pesticides and herbicides based on the properties of DMOB. Additionally, further research is needed to fully understand the mechanism of action of DMOB and its potential applications in various fields.
In conclusion, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of DMOB involves the reaction of 2,5-dichloroaniline with ethyl 3-methoxybenzoate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
DMOB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMOB has been shown to have anti-cancer properties and has been used in the development of various cancer drugs. In agriculture, DMOB has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, DMOB has been used in the synthesis of various polymers and materials.
Propriétés
Formule moléculaire |
C16H13Cl2NO4 |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-12-4-2-3-10(7-12)16(21)23-9-15(20)19-14-8-11(17)5-6-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
Clé InChI |
CYWBMDJXFSSJMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)
